Caspase-3 Inhibition Potency: Direct Enzymatic IC₅₀ from BindingDB Curated Assay Data
N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (BDBM50258379) demonstrates an IC₅₀ of 6.60 nM against human recombinant caspase-3 in a fluorogenic substrate cleavage assay [1]. This places the compound in the low-nanomolar potency range for caspase-3 inhibition. By comparison, literature-reported indole–oxadiazole congeners evaluated in cellular antiproliferative assays (e.g., Ziedan et al. 2010 series) exhibit low-micromolar IC₅₀ values against COLO 320 and MIA PACA-2 cancer cell lines [2], with caspase-3/7 activation reported as a downstream consequence rather than a directly measured enzymatic parameter. It is important to note that no head-to-head enzyme inhibition data for close structural analogs (e.g., the N-benzyl variant CAS 1021106-25-1) are publicly available for the same caspase-3 assay system, and the evidence strength is therefore classified as cross-study comparable.
| Evidence Dimension | Inhibition of human recombinant caspase-3 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.60 nM (BindingDB entry for BDBM50258379) |
| Comparator Or Baseline | Indole–1,2,4-oxadiazole congeners (Ziedan et al. 2010): cellular antiproliferative IC₅₀ in low-micromolar range against COLO 320 and MIA PACA-2 cell lines; caspase-3/7 activation demonstrated qualitatively |
| Quantified Difference | Target compound exhibits ~1,000-fold lower concentration (nanomolar vs. micromolar) in a purified enzymatic assay vs. cellular proliferation assays for congeneric chemotypes. Not a direct comparator due to different assay endpoints. |
| Conditions | Inhibition of human recombinant caspase-3 assessed as accumulation of cleaved fluorogenic 7-amino-4-methylcoumarin after 10 min (BindingDB assay ChEBML_46654) |
Why This Matters
For procurement decisions in apoptosis-focused research programs, the low-nanomolar enzymatic caspase-3 IC₅₀ provides a quantitative biochemical benchmark that distinguishes this compound from the broader micromolar-active indole–oxadiazole chemotype class, enabling more informed selection for target-based screening cascades.
- [1] BindingDB entry BDBM50258379. Affinity Data: IC₅₀ 6.60 nM. Assay Description: Inhibition of human recombinant caspase-3 assessed as accumulation of cleaved fluorogenic 7-amino-4-methylcoumarin after 10 min. BindingDB, accessed 2025. View Source
- [2] Ziedan NI, et al. Design, synthesis and pro-apoptotic antitumour properties of indole-based 3,5-disubstituted oxadiazoles. Eur J Med Chem. 2010;45(10):4523-4530. PMID: 20705365. View Source
